

# Application Notes and Protocols for MT0703 (AVM0703) in Combination with Chemotherapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **MT0703**

Cat. No.: **B1677556**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**MT0703**, also identified in scientific literature and clinical trials as AVM0703, is an investigational drug being developed by AVM Biotechnology. It is a novel, high-dose formulation of dexamethasone designed for intravenous administration.<sup>[1][2]</sup> The primary mechanism of action of AVM0703 is the rapid mobilization of a patient's endogenous bispecific gamma delta ( $\gamma\delta$ ) T-cell receptor positive and invariant T-cell receptor positive Natural Killer T-like cells (AVM-NKT cells).<sup>[3]</sup> This process is believed to occur through a glucocorticoid-receptor-independent signaling pathway, which distinguishes it from the known effects of standard doses of dexamethasone.<sup>[4]</sup> Preclinical studies have demonstrated that AVM0703 has potential as both a monotherapy and a combination therapy with standard chemotherapy regimens for hematological malignancies.<sup>[5][6]</sup> These studies suggest that AVM0703 may enhance the efficacy of chemotherapy and potentially reduce the number of required treatment cycles.<sup>[5][6]</sup>

## Mechanism of Action

AVM0703's unique therapeutic effect stems from its ability to induce and mobilize a specific population of immune cells, termed AVM-NKT cells.<sup>[3]</sup> Unlike conventional dexamethasone, which typically has immunosuppressive effects, the high-dose formulation of AVM0703 appears to activate the innate immune system.<sup>[3]</sup> The mobilized AVM-NKT cells are characterized by the co-expression of gamma delta and invariant T-cell receptors, enabling them to recognize

and target cancer cells.<sup>[3]</sup> The proposed mechanism suggests that these "supercharged" immune cells can then home to the tumor microenvironment and exert their cytotoxic effects.<sup>[3]</sup>





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ashpublications.org](http://ashpublications.org) [ashpublications.org]
- 2. [ascopubs.org](http://ascopubs.org) [ascopubs.org]
- 3. [avmbiotech.com](http://avmbiotech.com) [avmbiotech.com]
- 4. [ascopubs.org](http://ascopubs.org) [ascopubs.org]
- 5. [ascopubs.org](http://ascopubs.org) [ascopubs.org]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for MT0703 (AVM0703) in Combination with Chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1677556#how-to-use-mt0703-in-combination-with-chemotherapy\]](https://www.benchchem.com/product/b1677556#how-to-use-mt0703-in-combination-with-chemotherapy)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)